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1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Antitubercular drug discovery Enoyl-ACP reductase inhibition Fragment-based screening

Generic substitution of piperidinyl-urea derivatives can invalidate SAR data due to unpredictable target engagement changes. This unsubstituted benzyl reference compound provides a clean baseline for systematic exploration of kinase and GPCR targets. • Structural simplicity enables precise quantification of substituent contributions to potency, selectivity, and ADME. • Suited as a negative control in antitubercular InhA screening cascades, exploiting the absence of key hydrogen-bonding pyridine nitrogen. • Fragment-like MW (325.4 g/mol) aligns with FBDD library criteria, offering hydrogen-bond donor/acceptor capacity for ATP-binding site recognition.

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 1235056-20-8
Cat. No. B2658632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
CAS1235056-20-8
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=NC=CC=N3
InChIInChI=1S/C18H23N5O/c24-18(21-13-15-5-2-1-3-6-15)22-14-16-7-11-23(12-8-16)17-19-9-4-10-20-17/h1-6,9-10,16H,7-8,11-14H2,(H2,21,22,24)
InChIKeySICOBVASZQZUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea: Structural Identity & Procurement


1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235056-20-8) is a synthetic small molecule belonging to the N,N′-disubstituted urea class, characterized by a benzyl substituent on one urea nitrogen and a 1-(pyrimidin-2-yl)piperidin-4-yl-methyl moiety on the other [1]. Its molecular formula is C18H23N5O with a molecular weight of 325.4 g/mol . The compound is cataloged as a research chemical by multiple suppliers but has limited publicly disclosed bioactivity data in the peer-reviewed literature. Its structural scaffold—a piperidine ring N-capped with a pyrimidine and linked via a methylene bridge to a urea group—positions it within a pharmacologically investigated chemical space that includes kinase inhibitors, DPP-IV inhibitors, and TGF-β signaling modulators.

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea: Uniqueness Against Generic Analogs


Generic substitution within the piperidinyl-urea class is unreliable because even minor modifications to the N-substituent dramatically alter target engagement profiles. For instance, replacement of the benzyl group with a pyridin-3-ylmethyl group yields a compound that co-crystallizes with Mycobacterium tuberculosis InhA (PDB 5OIP), whereas the benzyl analog's binding mode remains uncharacterized [1]. Similarly, introduction of a 4-fluoro substituent on the benzyl ring or extension to a phenethyl spacer generates analogs with divergent physicochemical properties (e.g., lipophilicity, polar surface area) that directly influence membrane permeability and off-target binding [2]. Without direct comparative pharmacological data for this specific compound, procurement decisions must be guided by the precise structural identity required for the intended assay—generic substitution introduces uncontrolled variables that invalidate SAR interpretation and cross-study comparisons.

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea: Differentiation vs. Structural Analogs


InhA Target Engagement: Benzyl vs. Pyridinylmethyl Substituent

The pyridin-3-ylmethyl analog of this compound has been co-crystallized with Mycobacterium tuberculosis InhA (PDB 5OIP) at 1.71 Å resolution, confirming direct target engagement of the piperidinyl-urea scaffold [1]. No equivalent structure exists for the benzyl analog. This crystallographic evidence demonstrates that the N-substituent on the urea moiety dictates binding mode compatibility with the InhA active site. The benzyl derivative, lacking the pyridine nitrogen that participates in hydrogen-bonding interactions observed in the 5OIP complex, is expected to exhibit altered binding affinity and may be entirely inactive against InhA. Researchers pursuing InhA inhibition should not substitute the benzyl compound for the pyridinylmethyl analog without experimental validation.

Antitubercular drug discovery Enoyl-ACP reductase inhibition Fragment-based screening

Lipophilicity & Permeability: Benzyl vs. 4-Fluorobenzyl

The 4-fluorobenzyl analog (CAS not listed) differs from the target compound by a single fluorine atom on the benzyl ring. Based on the fragment contribution method, this substitution is predicted to increase lipophilicity by approximately +0.1 to +0.3 log units while enhancing metabolic stability through blockade of para-hydroxylation . Although experimentally measured logP values are not publicly available for either compound, the structural difference has well-established consequences for membrane partitioning and cytochrome P450 susceptibility. The unsubstituted benzyl variant offers a baseline lipophilicity profile free from halogen-mediated effects on off-target binding, which may be advantageous in phenotypic screens where fluorine-related non-specific interactions are undesirable.

Physicochemical profiling ADME prediction Lead optimization

Spacer Length: Benzyl vs. Phenethyl Conformational Flexibility

The target compound features a single methylene spacer between the urea nitrogen and the phenyl ring. The phenethyl analog (1-phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea) extends this spacer to an ethylene bridge, introducing an additional rotatable bond and potentially altering the optimal angle of the phenyl ring relative to the urea pharmacophore . Molecular docking studies on related piperidinyl-urea series have demonstrated that spacer length significantly affects the accommodation of the terminal aryl group within hydrophobic subpockets of target proteins [1]. The benzyl variant, with its shorter and more rigid spacer, may favor targets with shallow hydrophobic clefts, while the phenethyl analog is better suited for deeper binding pockets.

Conformational analysis Structure-activity relationship Docking studies

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea: Research Application Scenarios


SAR Baseline for Kinase and GPCR Lead Optimization

This compound serves as the unsubstituted benzyl reference point for systematic SAR exploration of piperidinyl-urea derivatives targeting kinases or G-protein-coupled receptors. Its structural simplicity—lacking halogen, heteroaryl, or extended spacer modifications—provides a clean baseline for quantifying the contribution of subsequent substituent additions to potency, selectivity, and ADME properties. The broad patent coverage of 3-substituted piperidine ureas as ligands for cellular receptors, including opioid receptors and other GPCRs, supports the relevance of this scaffold in receptor pharmacology [1].

Negative Control for InhA Inhibitor Studies

Given the co-crystal structure of the pyridin-3-ylmethyl analog with InhA (PDB 5OIP), the benzyl compound may function as a negative control in antitubercular screening cascades. The absence of the pyridine nitrogen—which engages in key hydrogen bonds in the 5OIP complex—predicts a loss of InhA binding affinity, making this compound suitable for confirming target-specific effects observed with the pyridinylmethyl derivative [2]. This application is contingent upon experimental confirmation of inactivity.

Fragment for FBDD Targeting Pyrimidine-Recognizing Proteins

The compound's molecular weight (325.4 g/mol) and structural features align with fragment-based drug discovery (FBDD) criteria. The pyrimidine ring functions as a privileged fragment for ATP-binding site recognition, while the benzyl-urea moiety offers hydrogen-bond donor/acceptor capacity. The successful use of a closely related fragment (pyridinylmethyl analog) in InhA FBDD screening validates the scaffold's suitability for fragment library inclusion [2].

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